![molecular formula C17H14BrN7O B383107 7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 452089-06-4](/img/structure/B383107.png)
7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial Activity
A significant application of this compound and its derivatives is their antimicrobial properties. The synthesis and antimicrobial activity of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides were explored through a three-component reaction involving acetoacetanilides and a mixture of aromatic aldehyde and 5-aminotetrazole. These compounds were characterized for their antimicrobial efficacy, demonstrating potential as antimicrobial agents (Gein, Zamaraeva, Kurbatova, Voronina, & Vakhrin, 2010).
Anticancer and Anti-inflammatory Agents
Derivatives of the compound have been synthesized with the intention of evaluating their biological activities, particularly as anticancer and anti-5-lipoxygenase agents. For instance, novel pyrazolopyrimidines derivatives were created and tested for their cytotoxic activities against cancer cell lines and for 5-lipoxygenase inhibition, indicating a promising avenue for the development of anticancer and anti-inflammatory drugs (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Synthetic Methodology Development
Research has also focused on developing synthetic methodologies for these compounds. For example, a study detailed the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, providing insights into the synthetic versatility and potential chemical modifications of this compound class for further application in medicinal chemistry and drug development (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014).
Molecular Docking and DNA Interaction Studies
Further studies on the molecular docking and DNA interaction capabilities of metal complexes derived from tetrazolopyrimidine ligands have been conducted. These complexes exhibit potential for binding with DNA, suggesting their use in targeted therapies and as tools for molecular biology research (Haleel, Arthi, Reddy, Veena, Sakthivel, Arun, Perumal, & Rahiman, 2014).
作用機序
Target of Action
The primary target of this compound is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator . ADO reduces cellular excitability at sites of tissue injury and inflammation .
Mode of Action
The compound acts as a non-nucleoside inhibitor of AK . By inhibiting AK, it selectively increases ADO concentrations at sites of tissue trauma, thereby enhancing the analgesic and anti-inflammatory actions of ADO .
Biochemical Pathways
The compound affects the adenosine signaling pathway. By inhibiting AK, it increases the concentration of ADO at sites of tissue trauma . This leads to a reduction in cellular excitability and an enhancement of the analgesic and anti-inflammatory actions of ADO .
Pharmacokinetics
It is noted that a similar compound, abt-702, is orally active , suggesting that this compound may also have good bioavailability
Result of Action
The result of the compound’s action is a reduction in cellular excitability at sites of tissue trauma, leading to enhanced analgesic and anti-inflammatory effects . This is due to the increased concentration of ADO, which is an endogenous homeostatic inhibitory neuromodulator .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-(4-bromophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN7O/c1-10-14(16(26)21-13-3-2-8-19-9-13)15(11-4-6-12(18)7-5-11)25-17(20-10)22-23-24-25/h2-9,15H,1H3,(H,21,26)(H,20,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYQPVXWTYQYBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Br)C(=O)NC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。